Pentamethyldisiloxane

Catalog No.
S627734
CAS No.
1438-82-0
M.F
C5H15OSi2
M. Wt
147.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentamethyldisiloxane

CAS Number

1438-82-0

Product Name

Pentamethyldisiloxane

Molecular Formula

C5H15OSi2

Molecular Weight

147.34 g/mol

InChI

InChI=1S/C5H15OSi2/c1-7(2)6-8(3,4)5/h1-5H3

InChI Key

XUKFPAQLGOOCNJ-UHFFFAOYSA-N

SMILES

C[Si](C)O[Si](C)(C)C

Synonyms

1,1,1,3,3-Pentamethyldisiloxane; Dimethyl(trimethylsiloxy)silane; Dimethyl(trimethylsilyloxy)silane; Trimethylsiloxydimethylsilane;

Canonical SMILES

C[Si](C)O[Si](C)(C)C

The exact mass of the compound Pentamethyldisiloxane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentamethyldisiloxane (PMDS, CAS 1438-82-0) is a monofunctional, hydride-terminated siloxane characterized by a single reactive Si-H bond and a pentamethylated siloxane backbone . With a boiling point of 86–87 °C, it exists as a highly flammable, colorless liquid at room temperature. In procurement and material selection, PMDS is primarily evaluated for its ability to act as a precise end-capping agent, a discrete surface modifier, and a mild reducing agent [1]. Its monofunctionality distinguishes it from closely related difunctional or polymeric silanes, making it critical for applications where exact molecular weight control and the prevention of cross-linking are mandatory [2].

Substituting PMDS with generic silanes often leads to process failure or severe yield degradation. Replacing PMDS with difunctional analogs like 1,1,3,3-tetramethyldisiloxane (TMDS) or polymethylhydrosiloxane (PMHS) introduces multiple reactive Si-H sites, which inherently causes unwanted cross-linking, oligomerization, or the formation of insoluble silicone gels during functionalization [1]. Conversely, substituting PMDS with non-siloxane alkylsilanes, such as triethylsilane or triisopropylsilane, fundamentally alters the steric and electronic profile of the hydrogen atom transfer, resulting in significantly lower yields in reduction and hydroalkylation pathways [2]. Furthermore, common capping agents like hexamethyldisiloxane (HMDS) are completely unreactive in hydrosilylation due to the absence of an Si-H bond, rendering them useless as direct substitutes .

Prevention of Cross-Linking in Precision End-Capping

PMDS contains exactly one reactive Si-H bond, ensuring strict monofunctional behavior during the end-capping of polymers or surface modification . In contrast, using difunctional analogs like TMDS or polymeric PMHS can lead to the formation of insoluble silicone gels or cross-linked networks if stoichiometry is imperfect[1]. Studies on metallacycle formation and siloxane oligomerization confirm that PMDS is incapable of forming the bridged cross-links characteristic of TMDS [2].

Evidence DimensionCross-linking potential during end-capping
Target Compound Data0% cross-linking (strict monofunctional termination)
Comparator Or BaselineTMDS / PMHS (High risk of oligomerization or insoluble gel formation)
Quantified DifferenceAbsolute elimination of difunctional cross-linking pathways
ConditionsHydrosilylation or metal-catalyzed functionalization

Ensures precise molecular weight control and prevents batch-ruining gelation when synthesizing discrete, unbranched silicone derivatives.

Quantitative Yield Advantage in Transition-Metal-Free Hydroalkylation

In the transition-metal-free hydroalkylation of vinylarenes using a silane/alkoxide system, the choice of silane drastically impacts the generation of the reactive benzylic nucleophile[1]. PMDS demonstrated high efficiency, achieving an 81% product yield. In direct comparison, triethoxysilane achieved only a 50% yield, and the sterically bulky triisopropylsilane failed completely, yielding 0% product [1].

Evidence DimensionProduct yield in hydroalkylation of vinylarenes
Target Compound Data81% yield
Comparator Or BaselineTriethoxysilane (50% yield) / Triisopropylsilane (0% yield)
Quantified Difference+31% absolute yield vs triethoxysilane; +81% vs triisopropylsilane
ConditionsStyrene hydroalkylation with KOtBu in toluene at 90 °C for 16 h

Proves PMDS is a highly efficient hydrogen atom donor in radical-polar crossover reactions where standard alkyl/alkoxysilanes underperform or fail.

Steric Accessibility in Heterogeneous Catalytic Hydrosilylation

The steric profile of the siloxane backbone dictates its reactivity with heterogeneous catalysts[1]. When reacting with 4-pentenoic acid using Adam's catalyst (PtO2 hydrate), PMDS achieved a 64% conversion of the alkenyl groups [1]. Under identical conditions, the sterically encumbered tris(trimethylsiloxy)silane yielded 0% conversion, requiring a switch to homogeneous Karstedt's catalyst to proceed [1].

Evidence DimensionAlkene conversion using Adam's catalyst
Target Compound Data64% conversion
Comparator Or BaselineTris(trimethylsiloxy)silane (0% conversion)
Quantified Difference64% absolute increase in conversion
ConditionsHydrosilylation of 4-pentenoic acid with PtO2 hydrate (Adam's catalyst)

Allows buyers to utilize standard, easily removable heterogeneous platinum catalysts without the severe steric limitations of highly branched siloxanes.

Volatility and Process Handling Profile

PMDS has a boiling point of 86–87 °C, which provides a practical balance for laboratory and industrial handling . It is significantly less volatile than TMDS (boiling point ~70–71 °C), reducing evaporative losses and flammability risks during elevated-temperature reactions [1]. Simultaneously, it remains volatile enough to be easily stripped from reaction mixtures via vacuum distillation, unlike heavier analogs like heptamethyltrisiloxane (boiling point ~150 °C) .

Evidence DimensionBoiling Point / Volatility
Target Compound Data86–87 °C
Comparator Or BaselineTMDS (70–71 °C) / Heptamethyltrisiloxane (~150 °C)
Quantified Difference+16 °C vs TMDS (lower evaporative loss); -63 °C vs HMTS (easier removal)
ConditionsStandard atmospheric pressure (760 mmHg)

Optimizes processability by minimizing evaporative reagent loss while ensuring unreacted excess can be effortlessly removed without high-temperature thermal degradation.

Precision End-Capping of Silicone Polymers

PMDS is utilized for terminating silanol- or vinyl-functionalized polymers. Because it is strictly monofunctional, it prevents the cross-linking and gelation risks associated with TMDS, ensuring exact molecular weight control [1].

Synthesis of Discrete Siloxane Surfactants

Used as the hydrophobic precursor in the synthesis of amphiphilic silicones. Its use guarantees that the resulting surfactants remain discrete molecules rather than forming oligomeric networks[2].

Hydrogen Atom Donor in Radical-Polar Crossovers

Applied in transition-metal-free hydroalkylations of vinylarenes. PMDS is selected over triethoxysilane or triisopropylsilane due to its validated higher yield (81% vs 50%) and greater hydride transfer efficiency [3].

Sterically Accessible Surface Modification

Utilized to graft siloxane moieties onto surfaces or nanoparticles using heterogeneous catalysts (like Adam's catalyst), where bulkier branched siloxanes fail to achieve conversion [4].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1438-82-0

Wikipedia

Disiloxane, 1,1,1,3,3-pentamethyl-

General Manufacturing Information

Disiloxane, 1,1,1,3,3-pentamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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